molecular formula C20H20ClN5O5 B2593454 N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775524-06-5

N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2593454
CAS No.: 1775524-06-5
M. Wt: 445.86
InChI Key: YMZMZJAXXBSPQQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a chemically sophisticated small molecule of significant interest in early-stage pharmacological research. Its structure incorporates a pyrido[1,2-c]pyrimidine-1,3-dione core, a scaffold known to exhibit diverse biological activities, fused with a 5-methyl-1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry often used to improve metabolic stability and binding affinity. This molecular architecture is designed to function as a potent and selective inhibitor of specific kinase signaling pathways. Preliminary research and structural analysis suggest its primary research value lies in probing the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer and inflammatory diseases. By selectively targeting isoforms such as PI3Kδ, this compound serves as a crucial chemical tool for investigating pathway dynamics, validating new therapeutic targets, and understanding mechanisms of oncogenesis and immune cell signaling. Its application extends to in vitro cell-based assays and in vivo preclinical models to study apoptosis, cell proliferation, and tumor growth inhibition, providing invaluable data for lead optimization in oncology and autoimmune disorder drug discovery pipelines.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O5/c1-11-22-18(24-31-11)17-14-5-3-4-8-25(14)20(29)26(19(17)28)10-16(27)23-13-9-12(21)6-7-15(13)30-2/h6-7,9H,3-5,8,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZMZJAXXBSPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-c]pyrimidine core, followed by the introduction of the oxadiazole ring and the acetamide group. Key reagents often include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, where precise control over temperature, pressure, and reaction time is maintained to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of analogs with different substituents replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties . The incorporation of oxadiazole and pyrimidine moieties has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been observed to inhibit key signaling pathways involved in cancer progression. It affects enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinases, which are crucial for tumor growth and metastasis .
  • Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). The IC50 values were reported in the low micromolar range, indicating potent activity compared to standard anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy . Research indicates that derivatives of compounds containing oxadiazole structures exhibit notable activity against various bacterial strains:

  • Bacterial Inhibition : Studies show that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory pathways presents another area of application:

  • Cytokine Modulation : Preliminary studies suggest that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell models exposed to inflammatory stimuli .

Neuroprotective Potential

There is emerging evidence suggesting that this compound may possess neuroprotective properties , which could be beneficial in neurodegenerative diseases:

  • Mechanistic Insights : The ability to inhibit oxidative stress pathways and modulate neuroinflammatory responses could contribute to its protective effects on neuronal cells .

Structure-Activity Relationship (SAR)

Understanding the structural components that contribute to the biological activity of N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is crucial for future drug design:

Structural FeatureActivity Contribution
Chlorine SubstitutionEnhances binding affinity
Methoxy GroupImproves solubility
Oxadiazole RingIncreases anticancer potency
Pyrimidine DerivativeProvides multi-target action

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloro-Substituted Phenyl and Heterocyclic Moieties

N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Key Similarities : Chloro-substituted phenyl group, acetamide linker.
  • Key Differences : Methyl vs. methoxy substituent on phenyl; triazole-sulfanyl vs. oxadiazole-pyrido-pyrimidine core.
  • Functional Implications : The triazole-pyridine system may enhance π-π stacking interactions, while the oxadiazole-pyrido-pyrimidine core in the target compound could improve metabolic stability due to reduced susceptibility to oxidation.
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide Derivatives ()
  • Key Similarities : 5-Chloro-2-methoxyphenyl group, oxadiazole moiety.
  • Key Differences : Butanamide linker vs. acetamide; absence of pyrido-pyrimidine core.
  • Functional Implications : These derivatives exhibit lipoxygenase inhibitory activity (IC₅₀ = 0.31–1.12 μM), suggesting that the target compound’s oxadiazole and phenyl groups may contribute to similar bioactivity. However, the pyrido-pyrimidine core could modulate selectivity.

Heterocyclic Systems with Sulfur-Containing Cores

N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines (–7)
  • Key Similarities : Chloro-substituted heterocycles, aromatic nitrogen systems.
  • Key Differences : Dithiazole vs. oxadiazole-pyrido-pyrimidine; sulfur-rich vs. oxygen-rich cores.
  • Functional Implications : Dithiazoles exhibit antimicrobial and antitumor activity (e.g., MIC = 8–64 μg/mL against Staphylococcus aureus). The target compound’s oxadiazole may reduce toxicity compared to sulfur-containing analogues while maintaining bioactivity.
N-[5-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide ()
  • Key Similarities : Acetamide linker, methoxy-substituted aromatic group.
  • Key Differences : Nitro group on phenyl; thiadiazole vs. oxadiazole-pyrido-pyrimidine.

Bioactivity Profiles

Compound Core Structure Reported Activity Reference
Target Compound Oxadiazole-pyrido-pyrimidine Not explicitly reported (predicted enzyme inhibition)
N-(5-Chloro-2-methylphenyl)-triazole Triazole-pyridine Anticancer (in vitro screening)
Oxadiazole-thio butanamide derivatives Oxadiazole Lipoxygenase inhibition (IC₅₀ < 1 μM)
Dithiazole-pyridinamines Dithiazole Antimicrobial (MIC = 8–64 μg/mL)

Physicochemical Properties

  • Lipophilicity : The target compound’s methoxy group may reduce logP compared to methyl-substituted analogues (e.g., ), improving aqueous solubility.
  • Metabolic Stability : Oxadiazoles are resistant to hydrolysis, whereas triazole-sulfanyl () and thiadiazole () groups may undergo faster metabolic clearance.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A 5-chloro-2-methoxyphenyl group.
  • A 1,2,4-oxadiazol moiety.
  • A pyrido[1,2-c]pyrimidine scaffold.

These structural components are known to influence the biological activity of the compound significantly.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of similar compounds with oxadiazole and pyrimidine derivatives. For instance:

  • Mechanism of Action : The compound is believed to exert its effects through multiple pathways including:
    • Inhibition of cancer cell proliferation.
    • Induction of apoptosis in various cancer cell lines.
  • Case Studies and Research Findings :
    • A study demonstrated that derivatives containing oxadiazole exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.67 to 4.18 µM .
    • Another research highlighted that compounds with similar structures inhibited key signaling pathways such as EGFR and Src kinases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features:

Structural FeatureBiological Implication
Chloro Group Enhances lipophilicity and cellular uptake
Methoxy Group Increases solubility and bioavailability
Oxadiazole Ring Associated with anticancer activity
Pyrimidine Scaffold Known for broad-spectrum biological activity

In Vitro Studies

In vitro studies have shown that the compound exhibits potent cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 Value (µM)
MCF-71.95
HCT1160.80
PC-30.67

These findings suggest a promising therapeutic potential for this compound in oncology .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride (POCl₃) at 120°C, followed by purification via recrystallization. Key intermediates, such as pyrazol-4-yl and oxadiazole derivatives, are characterized using IR spectroscopy (C=O and N-H stretching at ~1667 cm⁻¹ and ~3468 cm⁻¹, respectively) and ¹H NMR (δ 3.8 ppm for methoxy groups, δ 6.9–7.5 ppm for aromatic protons). Confirmatory mass spectrometry (MS) should show molecular ion peaks (e.g., m/z 430.2 [M+1]) .

Q. How is the purity of the compound validated during synthesis?

Thin-layer chromatography (TLC) with pet-ether/ethyl acetate (3:1) is used to monitor reaction progress. Final purity is confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies optimize the cyclization step in synthesizing the pyrido[1,2-c]pyrimidin-2-yl core?

Cyclization efficiency depends on:

  • Base selection : Potassium carbonate in DMF enhances nucleophilic substitution by deprotonating intermediates.
  • Temperature control : Reflux conditions (80–100°C) minimize side reactions like oxadiazole ring decomposition.
  • Reaction time : Extended durations (>6 hours) improve yields but risk over-oxidation; TLC monitoring is critical .
Optimization ParameterIdeal ConditionYield Improvement
BaseK₂CO₃+25%
Temperature90°C+15%
Time4 hours+10%

Q. How are spectral data contradictions resolved (e.g., unexpected NMR shifts)?

Contradictions arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism in the pyrimidine ring. For example, δ 8.1 ppm (¹H NMR) may indicate a keto-enol tautomer. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and variable-temperature NMR to identify dynamic equilibria .

Q. What methodologies assess the compound’s biological activity, and how are false positives mitigated?

  • Enzyme inhibition assays : Test against lipoxygenase (LOX) or cyclooxygenase (COX) at 10–100 μM concentrations, using IC₅₀ calculations.
  • Antimicrobial screening : Use agar diffusion with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values reported in μg/mL.
  • False-positive mitigation : Include counter-screens (e.g., redox-sensitive assays) and validate hits via dose-response curves .

Methodological Challenges and Solutions

Q. How is the 1,2,4-oxadiazole ring stability maintained under acidic/basic conditions?

The oxadiazole ring is prone to hydrolysis in strong acids (e.g., HCl) or bases (e.g., NaOH). Stability is improved by:

  • pH buffering : Maintain neutral conditions during purification.
  • Low-temperature storage : Store at –20°C under nitrogen to prevent degradation .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Use density functional theory (DFT) to model electron density maps (e.g., Fukui indices) for the pyrido-pyrimidine core. Software like Gaussian 16 or ORCA identifies reactive sites (e.g., C-2 in the pyrimidine ring) for functionalization .

Data Interpretation and Validation

Q. How are crystallographic data discrepancies addressed (e.g., bond length anomalies)?

Single-crystal X-ray diffraction (SC-XRD) resolves bond length/angle conflicts. For example, a C–N bond length of 1.35 Å in the oxadiazole ring vs. 1.41 Å in computational models may indicate crystal packing effects . Validate using Hirshfeld surface analysis and compare with Cambridge Structural Database (CSD) entries .

Biological Activity Profiling

Q. What in vitro models evaluate the compound’s pharmacokinetic properties?

  • Caco-2 cells : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption).
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding : Use ultrafiltration to measure free fraction (%) .

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